

Application Notes and Protocols for D-Penicillamine in Preclinical Research

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Compound of Interest

Compound Name: DL-Penicillamine (Standard)

Cat. No.: B1346065

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Topic: Use of D-Penicillamine in Animal Models of Wilson's Disease and Cystinuria

Audience: Researchers, scientists, and drug development professionals.

Part 1: D-Penicillamine in Animal Models of Wilson's Disease

Application Notes

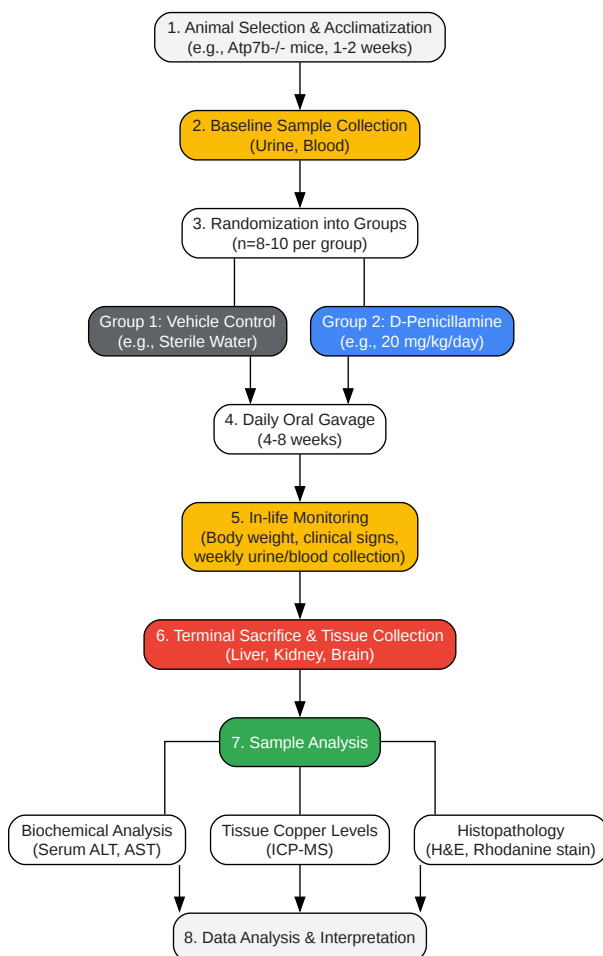
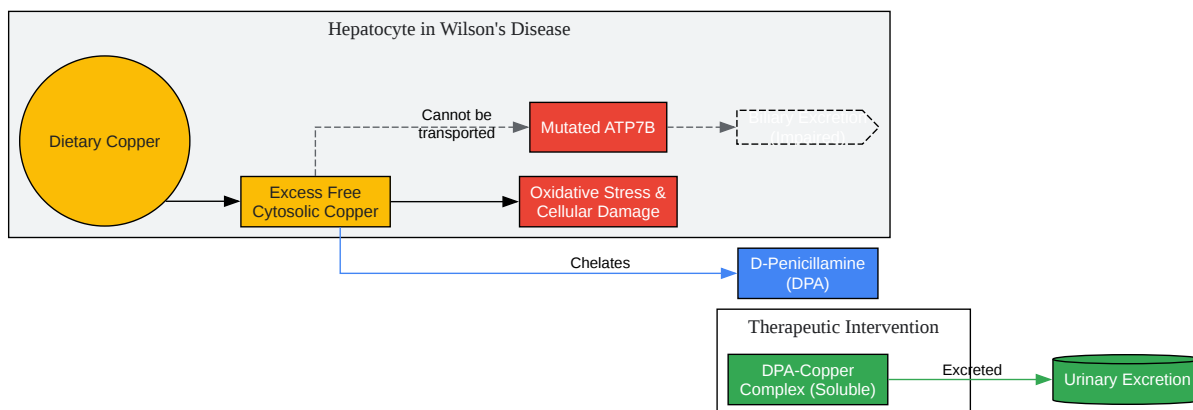
D-Penicillamine is a first-line chelating agent used in the treatment of Wilson's disease, a rare autosomal recessive disorder caused by mutations in the ATP7B gene.[1][2][3] This genetic defect impairs biliary copper excretion, leading to toxic accumulation of copper, primarily in the liver and brain.[1][4][5] Animal models are indispensable for studying the pathophysiology of Wilson's disease and for evaluating the efficacy and safety of therapeutic agents like D-Penicillamine.

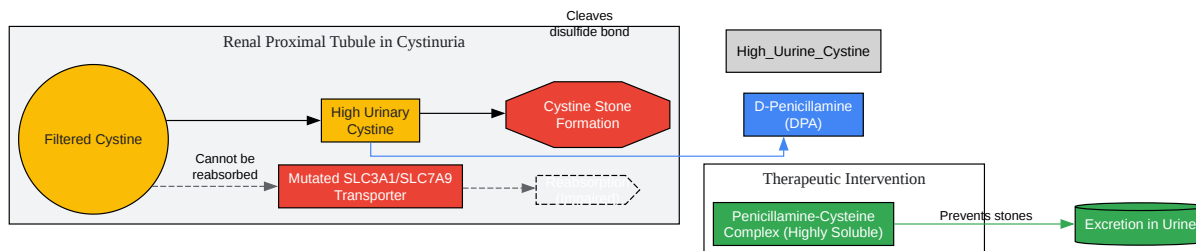
Mechanism of Action: D-Penicillamine's primary therapeutic effect in Wilson's disease is its function as a copper chelator.[6][7] It forms a stable, soluble complex with excess copper accumulated in tissues and blood.[4][6] This D-Penicillamine-copper complex is then readily excreted in the urine, thereby reducing the body's total copper burden and mitigating cellular toxicity.[1][5][6] Additionally, D-Penicillamine may induce the synthesis of metallothionein, a protein that sequesters copper in a non-toxic form within hepatocytes.[2]

Relevant Animal Models: Several animal models have been established that recapitulate the hepatic copper overload characteristic of human Wilson's disease. These include:

- Long-Evans Cinnamon (LEC) Rat: This model has a spontaneous mutation in the Atp7b gene and develops severe hepatitis due to copper accumulation, making it suitable for studying liver-related pathologies.[\[3\]](#)[\[8\]](#)
- Toxic Milk (tx) Mouse: These mice also have a mutation in the Atp7b gene, leading to copper buildup and liver disease if they are nursed by healthy mothers to prevent early-life copper deficiency.[\[3\]](#)[\[8\]](#)
- Atp7b Knockout Mouse: Genetically engineered mice lacking a functional Atp7b gene provide a consistent model for studying the direct consequences of this genetic defect.[\[3\]](#)
- Labrador Retriever with Copper-Associated Hepatitis: Certain dog breeds, like the Labrador Retriever, have an inherited disorder of copper metabolism that serves as a valuable large animal model.[\[7\]](#)

These models are crucial for preclinical testing of chelating agents, allowing for the evaluation of copper reduction in tissues and the assessment of therapeutic effects on liver function and pathology.





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